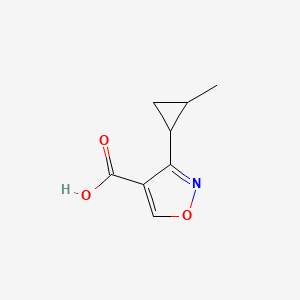

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid

Description

Historical Context of Oxazole Research and Development

Oxazoles, five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, have been integral to organic chemistry since their first synthesis in the late 19th century. The Robinson–Gabriel synthesis, developed in 1910, established a foundational method for oxazole preparation via dehydration of 2-acylaminoketones. Subsequent advancements, such as the Fischer oxazole synthesis using cyanohydrins and aldehydes, expanded access to diverse derivatives. By the mid-20th century, oxazoles gained recognition for their presence in natural products and bioactive molecules, including the penicillin-derived oxazolines.

The introduction of carboxylic acid substituents to the oxazole ring, as seen in 1,2-oxazole-4-carboxylic acid derivatives, marked a pivotal shift toward enhancing water solubility and enabling hydrogen-bonding interactions in drug design. Early studies focused on simple alkyl and aryl substitutions, but the incorporation of strained cyclopropane rings—a strategy gaining traction in the 21st century—introduced new dimensions of stereoelectronic control. The synthesis of this compound reflects this evolution, combining the rigidity of the cyclopropyl group with the pharmacophoric carboxylic acid moiety.

Position of Cyclopropyl-Substituted Oxazoles in Heterocyclic Chemistry

Cyclopropane rings, despite their inherent strain, confer unique physicochemical properties to molecules, including enhanced metabolic stability and conformational restriction. In this compound, the cyclopropyl group is appended to the oxazole core at the 3-position, creating a sterically congested environment that influences both reactivity and biological interactions. This structural motif aligns with recent trends in medicinal chemistry, where cyclopropane-fused N-heterocycles are prioritized for their ability to mimic peptide bonds while resisting enzymatic degradation.

Comparative analyses of substituted oxazoles reveal that cyclopropyl groups impart distinct electronic effects. For instance, the electron-withdrawing nature of the carboxylic acid at the 4-position synergizes with the electron-rich cyclopropane to modulate the compound’s acidity and dipole moment. Such interactions are critical in optimizing pharmacokinetic properties, as demonstrated in FDA-approved oxazole-containing drugs like Tafamidis, which employs a benzoxazole backbone for transthyretin stabilization.

Research Evolution and Academic Interest in 1,2-Oxazole-4-Carboxylic Acid Derivatives

The synthesis of 1,2-oxazole-4-carboxylic acid derivatives has evolved significantly, driven by demands for efficient and sustainable methodologies. Traditional routes, such as those involving α-haloketones and formamide, often suffered from low yields and harsh conditions. However, modern approaches, including the Van Leusen reaction with aldehydes and TosMIC, have improved accessibility to these scaffolds. A notable advancement is the metal-free C–O bond cleavage strategy reported in 2024, which enables the synthesis of substituted oxazoles from esters and amines under mild conditions.

For this compound, synthetic challenges revolve around introducing the cyclopropyl group without racemization. Recent work by Richter et al. (2022) demonstrated the use of α-diazo acylating agents to construct cyclopropane-fused N-heterocycles via (3+2) cycloaddition, a method potentially adaptable to this compound. Additionally, enzymatic cyclization of serine-derived peptides, a biosynthetic pathway observed in fungi, offers a green alternative for oxazole-4-carboxylic acid production.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.162 g/mol | |

| SMILES | CC1CC1c1nocc1C(=O)O | |

| CAS Number | 2144373-91-9 |

Current Academic Significance in Pharmaceutical Research

The structural features of this compound align with key trends in drug discovery, particularly in targeting protein-protein interactions and enzyme active sites. The carboxylic acid group serves as a hydrogen-bond donor/acceptor, while the cyclopropyl moiety enhances membrane permeability—a combination observed in protease inhibitors and kinase modulators. Recent studies on macrooxazoles, isolated from Phoma macrostoma, underscore the bioactivity of oxazole-4-carboxylic acid derivatives, including antimicrobial and anti-biofilm properties.

In synthetic campaigns, this compound has been utilized as a building block for complex heterocycles. Its commercial availability (priced at $459–$1,891 per gram) facilitates exploratory research, though scalability remains a challenge. Future directions may focus on derivatizing the carboxylic acid into amides or esters to probe structure-activity relationships, as seen in the development of oxazole-based antidiabetic agents. Furthermore, computational modeling of its cyclopropane-oxazole interface could unveil novel binding motifs for underexplored therapeutic targets.

Properties

IUPAC Name |

3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJUTYVSYLOKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NOC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl group attached to an oxazole ring, contributing unique chemical properties that facilitate its diverse applications.

- Molecular Formula : C8H9NO3

- Molecular Weight : 167.16 g/mol

- IUPAC Name : 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

- Cyclization of Precursors : Utilizing 2-methylcyclopropylamine and carboxylic acid derivatives.

- Industrial Production : Large-scale synthesis using automated reactors to ensure efficiency and quality control.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of novel compounds.

Biology

The biological applications of this compound include:

-

Anticancer Activity : Research indicates that derivatives containing oxazole rings exhibit significant cytotoxic effects against cancer cell lines. For example, in studies involving human breast adenocarcinoma (MCF-7) cells, this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin.

Table 1: Cytotoxic Activity of Oxazole Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action This compound MCF-7 0.48 Induction of apoptosis via caspase activation Doxorubicin MCF-7 0.5 DNA intercalation and topoisomerase inhibition -

Antimicrobial Activity : The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, likely through disruption of cell wall synthesis.

Table 2: Antimicrobial Efficacy of Oxazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) This compound S. aureus 15

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives including this compound. The study reported significant anticancer activity across multiple cell lines, indicating that structural modifications could enhance efficacy against specific types of cancer.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid with similar compounds identified in the evidence:

Key Findings from Analogs

Substituent Effects on Solubility :

- The 2-methylcyclopropyl group in the target compound likely reduces aqueous solubility compared to linear alkyl chains (e.g., 2-methylpropyl in ), but improves it relative to bulky 2,2-dimethylpropyl derivatives .

- The carboxylic acid at position 4 (vs. position 3 in ) increases acidity (pKa ~2-3), favoring ionization in physiological conditions.

Thiophene substituents (e.g., ) increase electron density, altering binding affinity in biological systems.

Biological Relevance :

Biological Activity

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group attached to an oxazole ring, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In a study assessing the efficacy of oxazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| Doxorubicin | MCF-7 | 0.5 | DNA intercalation and topoisomerase inhibition |

| Prodigiosin | MCF-7 | 1.93 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been explored. Studies have demonstrated that these compounds can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | S. aureus | 15 |

| Oxacillin | S. aureus | 0.5 |

| Ampicillin | E. coli | 8 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes involved in cancer progression and microbial metabolism, such as acetyl-CoA carboxylase (ACC), which is critical for fatty acid biosynthesis .

- Cell Cycle Arrest : Flow cytometry assays indicate that these compounds can arrest cancer cell proliferation at specific phases of the cell cycle, particularly the G1 phase .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of oxazole derivatives where this compound was included. The study reported significant anticancer activity against multiple cell lines with varying degrees of potency. The findings suggested that structural modifications could enhance efficacy and selectivity towards specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid and its derivatives?

- Methodology : A common approach involves refluxing intermediates (e.g., cyclopropane-containing precursors) with acetic acid and sodium acetate, as seen in analogous oxazole syntheses. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid yields crystalline products after recrystallization from DMF/acetic acid mixtures . Adjusting stoichiometry and reaction time (3–5 hours) optimizes yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H-NMR to identify proton environments (e.g., cyclopropyl methyl groups at δ 1.2–1.4 ppm and carboxylic acid protons near δ 14.7 ppm) . MS-ESI confirms molecular weight (e.g., m/z 633.17 [M+H]⁺ for structurally similar compounds) . HPLC (97% purity benchmarks) ensures purity, as validated in related oxazole derivatives .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodology : By-products like unreacted cyclopropane precursors or incomplete oxazole ring formation are detected via TLC or HPLC . Recrystallization from polar solvents (e.g., DMF/acetic acid) removes impurities, as demonstrated in indole-oxazole hybrid syntheses .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodology : Systematic variation of catalysts (e.g., sodium acetate vs. triethylamine), solvent polarity (acetic acid vs. ethanol), and reaction time (3–8 hours) can enhance yield. For instance, extending reflux time from 3 to 5 hours improved crystallinity in analogous reactions .

Q. How to resolve conflicting data on physicochemical properties like solubility or melting points?

- Methodology : Reproduce experiments under controlled conditions (e.g., inert atmosphere). Use DSC for precise melting point determination, as discrepancies (e.g., 239°C vs. 182°C in similar oxazoles ) may arise from polymorphic forms. Cross-reference with structurally analogous compounds to identify trends .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodology : Modify substituents (e.g., methylcyclopropyl vs. chlorophenyl groups ) and test bioactivity via in vitro assays (e.g., antimicrobial or enzyme inhibition). Compare results with oxazolo-pyridine derivatives, which show activity against specific receptors .

Q. How to design experiments to assess the compound’s stability under varying environmental conditions?

- Methodology : Conduct stress testing (e.g., exposure to UV light, pH extremes, or elevated temperatures) and monitor degradation via HPLC . For example, environmental stability studies on similar esters involve tracking half-life in aqueous solutions .

Q. How can computational methods aid in predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.